molecular formula C19H18FN5O2S B6484699 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 886959-63-3

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B6484699
CAS No.: 886959-63-3
M. Wt: 399.4 g/mol
InChI Key: AEJCONRXAIJGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazin-3-yl core substituted with a 4-methylbenzyl group at position 6, an amino group at position 4, and a sulfanyl-linked acetamide moiety bearing a 2-fluorophenyl substituent. The triazinone ring system enables hydrogen bonding via its carbonyl and amino groups, which may influence molecular recognition and binding to biological targets .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-12-6-8-13(9-7-12)10-16-18(27)25(21)19(24-23-16)28-11-17(26)22-15-5-3-2-4-14(15)20/h2-9H,10-11,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJCONRXAIJGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Triazinone Derivatives

  • 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (ZINC3311913): Substituent Differences: Replaces the 2-fluorophenyl with a 4-isopropylphenyl group. The absence of fluorine may lower electronegativity at the acetamide terminus, affecting target interactions .
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamide: Substituent Differences: Features a triazole core instead of triazinone and a furan substituent. Impact: The triazole’s smaller ring size reduces hydrogen-bonding capacity compared to triazinone.

Substituted Phenyl Analogs

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Substituent Differences: Contains a 4-methoxyphenyl group (electron-donating) instead of 2-fluorophenyl. Reported antimicrobial activity highlights the role of substituent polarity in bioactivity .

Pharmacological Activity Comparison

Anti-Inflammatory and Anti-Exudative Effects

  • The target compound’s 2-fluorophenyl group may enhance anti-inflammatory activity compared to ZINC3311913 (isopropylphenyl), as fluorinated analogs often exhibit improved receptor binding .
  • In a study of triazole-based acetamides, derivatives with electron-withdrawing groups (e.g., fluorine) showed 20–30% higher anti-exudative activity than non-fluorinated analogs when tested against diclofenac sodium .

Antimicrobial and Enzyme Inhibition

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide demonstrated moderate antimicrobial activity (MIC: 32 µg/mL against E. coli), suggesting that the triazinone core and sulfanyl-acetamide linkage are critical for targeting microbial enzymes .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Solubility

  • The triazinone core forms robust hydrogen-bonding networks (e.g., N–H···O and C=O···H–N interactions), as observed in related crystals . These interactions may stabilize the compound in solid-state formulations.
  • The 2-fluorophenyl group reduces aqueous solubility (predicted logS: −4.2) compared to the methoxyphenyl analog (logS: −3.5) but improves logP (2.8 vs. 2.1) .

Crystallographic Validation

  • Structural validation using SHELX software confirms the planar geometry of the triazinone ring and the dihedral angle (85°) between the 2-fluorophenyl and acetamide groups, which may influence packing efficiency .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Core Structure Substituent (R) logP Bioactivity (IC50/µM)
Target Compound 1,2,4-Triazin-3-yl 2-fluorophenyl 2.8 12.4 (Anti-inflammatory)
ZINC3311913 1,2,4-Triazin-3-yl 4-isopropylphenyl 3.5 18.9 (Anti-inflammatory)
2-[(2-Aminophenyl)sulfanyl] Analog 1,2,4-Triazin-3-yl 4-methoxyphenyl 2.1 32.0 (Antimicrobial)

Table 2: Hydrogen-Bonding Parameters (Å)

Compound D–H···A Distance Angle (°)
Target Compound 2.12 (N–H···O) 156
ZINC3311913 2.25 (N–H···O) 148

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.